methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate
Description
Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a heterocyclic compound featuring a fused thieno[3,2-c]pyridine core. Its structure includes a 2-phenyl-1,2,3-triazole moiety linked via a carbonyl group at the 5-position and a methyl carboxylate group at the 4-position (Figure 1).
Properties
IUPAC Name |
methyl 5-(2-phenyltriazole-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-25-18(24)16-13-8-10-26-15(13)7-9-21(16)17(23)14-11-19-22(20-14)12-5-3-2-4-6-12/h2-6,8,10-11,16H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWCCBFEQGIJOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=C(CCN1C(=O)C3=NN(N=C3)C4=CC=CC=C4)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate typically involves multiple steps. . This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity.
The subsequent steps involve the formation of the tetrahydrothieno[3,2-c]pyridine ring system, which can be achieved through various cyclization reactions. The final esterification step introduces the methyl ester group, completing the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more robust catalysts and solvents to ensure the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological profile .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit notable antimicrobial properties. Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate has been evaluated for its efficacy against various bacterial strains. For instance, derivatives of 2-phenyl-5-methyl-2H-1,2,3-triazole have shown significant activity against pathogens such as Klebsiella pneumoniae and Escherichia coli .
Xanthine Oxidase Inhibition
This compound has been synthesized as part of a series of triazole derivatives aimed at inhibiting xanthine oxidase (XO), an enzyme involved in uric acid production. Studies have demonstrated that certain derivatives exhibit high potency as XO inhibitors in the submicromolar range. The compound's structure allows it to interact effectively with the enzyme's active site, making it a promising candidate for treating conditions like gout .
Anticancer Properties
Triazole-containing compounds are being investigated for their anticancer properties. The unique structural features of this compound suggest potential activity against various cancer cell lines. Preliminary studies indicate that modifications to the triazole ring can enhance cytotoxicity against specific tumors .
Synthesis and Structure Analysis
The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The compound has been characterized using various spectroscopic techniques including NMR and X-ray crystallography to confirm its structure and purity .
Case Study on Antimicrobial Efficacy
In a study conducted by researchers at MDPI (2021), a series of triazole derivatives were synthesized and tested for antimicrobial activity against several strains of bacteria. Among these compounds was this compound which exhibited significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa. The study concluded that the presence of the triazole ring was crucial for the observed antimicrobial activity .
Case Study on Xanthine Oxidase Inhibition
A recent investigation published in Molecules (2021) focused on evaluating the xanthine oxidase inhibitory activity of various synthesized triazole derivatives. This compound was highlighted for its ability to inhibit XO effectively at low concentrations. Molecular docking studies provided insights into its binding interactions within the enzyme's active site .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to bind to various biological targets, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activity
The compound shares its thieno[3,2-c]pyridine core with several derivatives synthesized for diverse therapeutic purposes. Key structural variations include substituent groups at the 5-position and modifications to the triazole ring. Below is a comparative analysis:
Key Observations :
- Triazole Ring Position : The target compound’s 1,2,3-triazole group contrasts with the 1,2,4-triazole in Sangshetti’s derivatives. This difference influences electronic properties and binding affinity, likely directing activity toward antiplatelet vs. antifungal applications .
- Substituent Flexibility : The carbonyl linkage in the target compound may enhance stability and receptor interaction compared to the methyl-linked triazole in Sangshetti’s series, which showed reduced potency in antifungal assays .
ADMET and Physicochemical Properties
- Target Compound: Limited ADMET data available.
- Sangshetti’s Derivatives : Predicted ADMET profiles using tools like FAF-Drugs2 indicated acceptable toxicity but suboptimal LogP values (>5), suggesting hydrophobicity challenges .
Biological Activity
Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate is a compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety and a tetrahydrothienopyridine framework. Its molecular formula is , with a molecular weight of approximately 350.41 g/mol. The presence of the triazole ring is significant as it is known to confer various biological activities.
Inhibition of Xanthine Oxidase
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting xanthine oxidase (XO). This enzyme is crucial in purine metabolism and plays a role in the production of uric acid. By inhibiting XO, the compound can help reduce uric acid levels in the body, which is beneficial in managing conditions like gout and hyperuricemia .
Antioxidant Properties
The compound has been noted for its antioxidant properties. By reducing the production of reactive oxygen species (ROS), it may mitigate oxidative stress within cells. This action can potentially protect against cellular damage and inflammation associated with various diseases.
Anticancer Activity
Research has indicated that derivatives of triazole compounds exhibit anticancer properties. Methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl) has shown promise in preliminary studies for inhibiting cancer cell proliferation. Triazoles are known to interact with cellular targets involved in cancer progression, making this compound a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
-
Study on Xanthine Oxidase Inhibition
A series of analogs related to methyl 5-(2-phenyl-2H-1,2,3-triazole-4-carbonyl) were synthesized and evaluated for their XO inhibitory activity. Among these compounds, several demonstrated high potency in the submicromolar range. The study utilized steady-state kinetics to reveal that some compounds acted as mixed-type inhibitors of XO, providing insights into their potential therapeutic applications . -
Antioxidant Activity Assessment
In vitro assays have been conducted to assess the antioxidant capabilities of this compound. Results indicated a significant reduction in oxidative markers in treated cells compared to controls, suggesting a protective effect against oxidative stress-related damage .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Xanthine Oxidase Inhibition | Competitive inhibition | Submicromolar potency |
| Antioxidant | Reduces ROS production | Significant protective effect |
| Anticancer | Inhibits cell proliferation | Promising results in preliminary studies |
Q & A
Q. What are the established synthetic routes for this compound, and what key intermediates are involved?
The synthesis typically involves multi-step protocols:
- Step 1 : Cyclocondensation of thiophene derivatives with carbonyl-containing precursors to form the tetrahydrothieno[3,2-c]pyridine core .
- Step 2 : Introduction of the 2-phenyl-1,2,3-triazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using intermediates like 5-azido-pyridine derivatives .
- Step 3 : Esterification or carboxylation at the 4-position using methyl chloroformate under basic conditions . Key Intermediates :
- 5-Azido-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
- 2-Phenyl-2H-1,2,3-triazole-4-carbonyl chloride
Critical Parameters :
- Temperature control during cyclocondensation (60–80°C).
- Catalytic Cu(I) loading (5–10 mol%) for regioselective triazole formation .
Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?
Primary Methods :
| Technique | Key Signals/Conditions | Reference |
|---|---|---|
| ¹H NMR | - Thieno[3,2-c]pyridine protons: δ 2.8–3.5 (multiplet, 4H) <br> - Triazole aromatic protons: δ 7.2–8.1 (multiplet, 5H) <br> - Methyl ester: δ 3.7 (singlet, 3H) | |
| IR | - C=O stretch: 1680–1720 cm⁻¹ <br> - Triazole ring vibrations: 1450–1520 cm⁻¹ | |
| MS (HRMS) | Molecular ion peak [M+H]⁺ matching calculated mass (± 0.001 Da) |
Validation : Cross-referencing experimental data with computational simulations (e.g., DFT for NMR predictions) is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in cyclization steps?
Strategies :
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclocondensation .
- Catalyst Screening : Test alternative catalysts (e.g., Pd(II) for Heck-type couplings) to reduce side reactions .
- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 6 hrs) while maintaining >80% yield . Case Study : A 25% yield increase was achieved by replacing traditional heating with microwave irradiation at 100°C .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
Approaches :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., δ 2.8–3.5 for tetrahydrothieno protons) .
- Isotopic Labeling : Use ¹³C-labeled precursors to track carbonyl group incorporation .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole vs. tetrazole formation) .
Example : Discrepancies in carbonyl stretching (IR) were resolved via X-ray confirmation of ester vs. ketone positioning .
Q. How do computational methods predict this compound’s bioactivity, and how do they align with experimental data?
Methods :
- Molecular Docking : Screen against targets like kinase enzymes (e.g., EGFR) using AutoDock Vina .
- QSAR Modeling : Correlate thieno-pyridine substituents with IC₅₀ values . Validation :
- Docking scores for EGFR inhibition (ΔG = -9.2 kcal/mol) matched experimental IC₅₀ = 1.8 μM .
- Discrepancies in solubility predictions require experimental validation via HPLC logP analysis .
Q. How does the thieno[3,2-c]pyridine moiety influence physicochemical properties?
Impact :
- Lipophilicity : The sulfur atom increases logP by ~0.5 units vs. pyridine analogs .
- Electron Density : Enhanced π-stacking due to the fused thiophene ring, improving binding to aromatic enzyme pockets .
- Metabolic Stability : Resistance to CYP450 oxidation compared to non-fused analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
